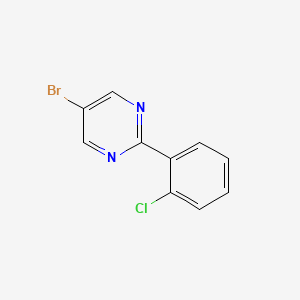

5-Bromo-2-(2-chlorophenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrClN2 |

|---|---|

Molecular Weight |

269.52 g/mol |

IUPAC Name |

5-bromo-2-(2-chlorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6BrClN2/c11-7-5-13-10(14-6-7)8-3-1-2-4-9(8)12/h1-6H |

InChI Key |

XYSUDXHOSAXDIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)Cl |

Origin of Product |

United States |

Contextualization Within Pyrimidine Based Chemical Entities Research

The pyrimidine (B1678525) ring is a foundational heterocyclic aromatic compound and a building block of nucleic acids, making it a structure of immense biological importance. gsconlinepress.comnih.gov In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged" structure due to its ability to interact with a wide array of biological targets, often improving the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov This versatility has led to the development of numerous pyrimidine-based therapeutic agents with applications across a broad spectrum of diseases. gsconlinepress.comnih.govgsconlinepress.com

The significance of pyrimidine derivatives is underscored by their diverse and potent biological activities, which have been the focus of extensive research. researchgate.netbenthamscience.com These activities include:

Anticancer: Many pyrimidine derivatives have been synthesized and investigated for their potent antiproliferative effects against various cancer cell lines. benthamscience.comresearchgate.net They can act as inhibitors of crucial enzymes like protein kinases and target microtubules, which are essential for cell division. nih.govbenthamscience.com

Antimicrobial and Antiviral: The pyrimidine core is central to many anti-infective agents, including antibacterial, antifungal, and antiviral drugs. nih.gov Historically, pyrimidine-based compounds have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. nih.govnih.gov

Central Nervous System (CNS) Agents: Pyrimidine-containing compounds have been successfully designed to treat various CNS disorders, acting as agonists or antagonists for receptors like serotonin (B10506) and adenosine (B11128). nih.gov

The compound 5-Bromo-2-(2-chlorophenyl)pyrimidine is a disubstituted pyrimidine. The presence of a phenyl group (specifically, a 2-chlorophenyl group) and a halogen (bromo group) on the pyrimidine core places it within a well-established class of compounds designed to modulate biological activity. Research has shown that substitutions at various positions of the pyrimidine ring can significantly influence the compound's therapeutic efficacy. researchgate.net For instance, studies on similar structures have revealed that the presence of halogenated phenyl groups can enhance anticancer effectiveness. gsconlinepress.com

| Therapeutic Area | Mechanism/Application Example | Reference |

|---|---|---|

| Anticancer | Inhibition of protein kinases, microtubule targeting agents. | nih.govbenthamscience.com |

| Antiviral | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. | nih.govnih.gov |

| Antibacterial | Development of broad-spectrum antibiotics. | nih.gov |

| CNS Disorders | Modulation of serotonin and adenosine receptors. | nih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | researchgate.net |

Current Research Trajectories Involving Halogenated Pyrimidines

Retrosynthetic Analysis of the Core Pyrimidine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgijciar.com For this compound, the analysis begins by identifying the key bonds that, when broken, lead to simplified precursors.

The primary disconnection targets the C-C bond between the pyrimidine ring and the 2-chlorophenyl group. This disconnection suggests a cross-coupling reaction as the final bond-forming step, a common and powerful strategy in modern synthesis. This leads to two key synthons: a 5-bromo-2-halopyrimidine (or an equivalent electrophile) and a 2-chlorophenyl organometallic reagent.

A second disconnection can be made within the pyrimidine ring itself. The pyrimidine ring is a 1,3-diazine, which can be retrosynthetically cleaved to reveal acyclic precursors. A common approach involves disconnecting the C-N bonds, leading back to a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine. Specifically for the target molecule, this would involve a substituted malonaldehyde or a related three-carbon electrophile and 2-chlorobenzamidine. The bromine atom at the 5-position can be introduced either on the acyclic precursor or after the formation of the pyrimidine ring via electrophilic bromination.

This analysis provides a strategic roadmap, highlighting key reactions and intermediates for the forward synthesis. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired yield, and scalability.

Contemporary Catalytic Approaches in Pyrimidine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit significantly from these advanced techniques.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. nih.gov For the synthesis of 2-arylpyrimidines, reactions like the Suzuki, Stille, and Buchwald-Hartwig amination are particularly relevant. nih.gov

The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method. In the context of our target molecule, this would typically involve the coupling of a 5-bromo-2-chloropyrimidine with 2-chlorophenylboronic acid. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a base. A variety of ligands can be employed to modulate the reactivity and efficiency of the catalyst.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. While not directly applicable for the C-C bond formation in the target molecule, it is a crucial method for synthesizing precursors, such as substituted amidines, or for the synthesis of aminopyrimidine analogues. nih.gov

| Reaction | Aryl Source | Pyrimidine Substrate | Typical Catalyst/Ligand | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid/ester | 2-Halopyrimidine | Pd(PPh₃)₄, PdCl₂(dppf) | Mild conditions, high functional group tolerance, commercially available reagents. | Potential for boronic acid decomposition. |

| Stille Coupling | Arylstannane | 2-Halopyrimidine | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | Toxicity and stoichiometric waste of organotin compounds. |

| Hiyama Coupling | Arylsilane | 2-Halopyrimidine/tosylate | PdCl₂, CuCl, TBAF | Low toxicity of organosilanes. researchgate.net | Requires an activating agent for the silane. researchgate.net |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. researchgate.netnih.gov For the pyrimidine core, C-H activation can be used to introduce various substituents directly onto the ring. rsc.org

While the C2 position of pyrimidines can be readily functionalized, regioselective functionalization at other positions, such as C5, can be more challenging. nih.govacs.org However, recent advances have demonstrated the feasibility of palladium-catalyzed C5-arylation of 2-aminopyrimidines. rsc.org This approach could potentially be adapted for the synthesis of this compound by first introducing the 2-chlorophenyl group at the C2 position and then performing a directed C-H bromination at the C5 position, or vice versa.

Metal-free C-H functionalization methods are also gaining prominence. For instance, pyrimidine-directed, metal-free C-H borylation of 2-pyrimidylanilines has been reported, which could be a stepping stone for further functionalization. rsc.org

One-Step Synthesis Techniques for Pyrimidine Rings

One-pot or one-step syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. nih.govresearchgate.netnih.gov The construction of the pyrimidine ring itself can often be achieved in a single step from acyclic precursors. mdpi.comresearchgate.net

The most common one-step method is the condensation of a 1,3-dicarbonyl compound with an amidine. For the synthesis of this compound, this would involve the reaction of a 2-bromo-1,3-dicarbonyl compound (e.g., 2-bromomalonaldehyde) with 2-chlorobenzamidine. This reaction is typically acid or base-catalyzed and proceeds through a cyclization-condensation sequence.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form the product, are also highly effective for building complex heterocyclic systems like pyrimidines. mdpi.com For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate has been reported for the synthesis of substituted pyrimidines. mdpi.com Such strategies could be envisioned for the construction of the target molecule or its analogues.

Stereoselective Synthesis and Chiral Resolution for Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is an important area of research, particularly for pharmaceutical applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

For pyrimidine analogues, chirality can be introduced through various means, such as the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, if a substituent on the pyrimidine ring or the phenyl group contains a stereocenter, its stereoselective installation becomes crucial. Asymmetric catalysis, using chiral metal complexes or organocatalysts, can be employed to achieve high enantioselectivity in the formation of these stereocenters. jchemrev.com

In cases where a stereoselective synthesis is not feasible or efficient, chiral resolution can be used to separate a racemic mixture into its constituent enantiomers. This can be achieved through methods such as crystallization with a chiral resolving agent to form diastereomeric salts, or through chiral chromatography.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. benthamdirect.comnih.govingentaconnect.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H functionalization and multicomponent reactions are examples of atom-economical approaches.

Use of Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in The use of less toxic reagents, for example, replacing organotin compounds in Stille couplings with organoboron or organosilicon compounds in Suzuki or Hiyama couplings, is also a key aspect.

Energy Efficiency : Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jchemrev.compowertechjournal.com

Catalysis : The use of catalysts, particularly reusable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and simplifies product purification. powertechjournal.com

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Synthetic Route Optimization and Scalability Considerations

The transition of a synthetic route from laboratory-scale to industrial production necessitates rigorous optimization to ensure economic viability, safety, and environmental sustainability. For this compound and its analogues, research efforts have focused on improving reaction efficiency, minimizing hazardous waste, and simplifying operational procedures. Key considerations in optimizing and scaling up the synthesis include the choice of starting materials, reaction conditions, and purification methods.

A primary challenge in the synthesis of halogenated pyrimidines is the use of harsh or toxic reagents, such as phosphorus oxychloride and elemental bromine, which are common in traditional methods. patsnap.comchemicalbook.com Modern optimization strategies aim to replace these reagents with safer, more environmentally benign alternatives. For instance, in the chlorination of the precursor 5-bromo-2-hydroxypyrimidine, conventional methods often employ phosphorus oxychloride. chemicalbook.com An optimized approach avoids this toxic reagent by using hydrochloric acid as the chlorinating agent in the presence of a phase-transfer catalyst like cetyltrimethylammonium chloride. chemicalbook.com This not only improves the safety profile of the reaction but also simplifies the work-up process, as the by-products are less hazardous and easier to handle. chemicalbook.com

Process intensification is another critical aspect of optimization. One-step synthesis methods are highly desirable as they reduce reaction time, material handling, and production costs. A patented one-step method for preparing 5-bromo-2-substituted pyrimidine compounds involves the reaction of 2-bromomalonaldehyde with amidine compounds. google.com This approach simplifies the manufacturing process, making it safer, faster, and more cost-effective, thereby enhancing its suitability for large-scale industrial production. google.com

The selection of solvents and catalysts also plays a pivotal role. While solvents like N,N-dimethylformamide (DMF) are effective, their high boiling points and potential toxicity present challenges for industrial scale-up. chemicalbook.com Research into metal- and solvent-free reaction conditions represents a significant step towards greener and more scalable synthetic processes for substituted pyrimidines. acs.org

The table below outlines a comparison of different synthetic conditions for producing the key intermediate, 5-bromo-2-chloropyrimidine, from 5-bromo-2-hydroxypyrimidine, illustrating the impact of optimization on yield and reaction parameters.

| Method | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Traditional | Phosphorus Oxychloride | Triethylamine (B128534) | Toluene | 80-85°C | 6 h | Not Specified | chemicalbook.com |

| Optimized | Hydrochloric Acid (6mol/L) | Cetyltrimethylammonium Chloride | DMF | 40°C | 12 h | 91% | chemicalbook.com |

Further optimization involves fine-tuning reaction parameters such as temperature, pressure, and molar ratios of reactants. A series of experiments detailed in patent literature for the synthesis of 5-bromo-2-hydroxypyrimidine from 2-hydroxypyrimidine demonstrates how varying these parameters can affect the outcome.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

|---|---|---|---|---|

| HBr:2-hydroxypyrimidine (molar ratio) | 1:1 | 2:1 | 3:1 | patsnap.com |

| H₂O₂:2-hydroxypyrimidine (molar ratio) | 1:1 | 2:1 | 5:1 | patsnap.com |

| Temperature | 100°C | 40°C | 30°C | patsnap.com |

| Time | 8 h | 12 h | 14 h | patsnap.com |

For scalability, the entire process flow must be considered, from raw material sourcing to final product purification. A scalable route prioritizes the use of readily available and inexpensive raw materials. google.com The purification of the final product is also a critical step; optimized reactions that result in fewer by-products significantly reduce the complexity and cost of purification. For example, replacing bromine with tribromopyridine as the brominating agent can lead to a simpler work-up and higher product purity. chemicalbook.com Ultimately, a successful scale-up operation hinges on developing a robust, reproducible, and safe process that can consistently deliver a high-purity product in a cost-effective manner.

Biochemical Characterization of Target Interactions In Vitro

Initial biochemical characterization of compounds structurally similar to this compound has primarily focused on their interaction with G-protein coupled receptors (GPCRs). Specifically, research into a series of pyrimidine-based compounds has identified the endothelin (ET) receptors, ETA and ETB, as primary targets. These studies utilize competitive binding assays with radiolabeled ligands to determine the affinity of the test compounds for the receptors.

In these assays, membranes prepared from cells overexpressing either the ETA or ETB receptor are incubated with a constant concentration of a radiolabeled endothelin ligand and varying concentrations of the inhibitor compound. The ability of the compound to displace the radiolabeled ligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is indicative of the compound's potency in binding to the receptor. Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that substitutions at the 2 and 5 positions of the pyrimidine ring significantly influence binding affinity. For instance, the presence of a halogen, such as bromine at the 5-position, has been shown to enhance affinity for the ETA receptor.

Table 1: Illustrative Biochemical Target Interaction Data for a Structurally Related Pyrimidine Analog

| Target | Assay Type | Ligand | Measured Parameter | Value (nM) |

| ETA Receptor | Radioligand Binding | [¹²⁵I]-ET-1 | IC50 | 50 |

| ETB Receptor | Radioligand Binding | [¹²⁵I]-ET-1 | IC50 | 250 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds, not this compound itself.

Enzymatic Inhibition Kinetics and Mechanistic Studies In Vitro

Currently, there is a lack of specific published research detailing the enzymatic inhibition kinetics of this compound. The primary mechanism of action for structurally similar compounds appears to be receptor antagonism rather than direct enzyme inhibition.

Should this compound be investigated as a potential enzyme inhibitor in the future, standard mechanistic studies would be employed. These studies typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. Kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) would be calculated to quantify the inhibitor's potency and its effect on substrate binding.

Receptor Binding Affinity and Selectivity Profiling In Vitro

The receptor binding affinity and selectivity of pyrimidine derivatives related to this compound have been profiled against a panel of receptors to determine their specificity. As mentioned, the endothelin receptors have been identified as primary targets. The affinity is typically expressed as the inhibition constant (Ki), which is derived from the IC50 value.

Selectivity is a critical aspect of drug action and is determined by comparing the binding affinity of the compound for its primary target versus other receptors. For instance, a compound that binds to the ETA receptor with high affinity and the ETB receptor with significantly lower affinity would be considered ETA-selective. SAR studies have demonstrated that modifications to the phenyl ring at the 2-position of the pyrimidine core can modulate this selectivity. The presence of a chlorine atom at the ortho position of the phenyl ring, as in this compound, is a structural feature that is often explored to optimize both potency and selectivity.

Table 2: Illustrative Receptor Binding Affinity and Selectivity Profile for a Related Pyrimidine Compound

| Receptor | Binding Affinity (Ki, nM) | Selectivity Ratio (ETB Ki / ETA Ki) |

| ETA | 25 | 20 |

| ETB | 500 | |

| Adrenergic α1 | >10,000 | |

| Muscarinic M1 | >10,000 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds, not this compound itself.

Cellular Pathway Modulation Studies In Vitro

In vitro cellular studies on analogous compounds have focused on their ability to modulate signaling pathways downstream of the endothelin receptors. Upon activation by endothelin peptides, ETA and ETB receptors couple to G-proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium levels.

Functional cellular assays are used to assess the antagonist activity of compounds like this compound. In these assays, cells expressing the target receptor are stimulated with an agonist (e.g., endothelin-1), and the resulting cellular response, such as calcium mobilization, is measured. The addition of an antagonist is expected to inhibit this response in a concentration-dependent manner. The potency of the antagonist is determined by its IC50 value in these functional assays. These studies confirm that the binding of the compound to the receptor translates into a functional blockade of the downstream signaling pathway.

Table 3: Illustrative Cellular Pathway Modulation Data for a Related Pyrimidine Antagonist

| Cell Line | Receptor Expressed | Pathway Assessed | Agonist | Measured Parameter | Value (nM) |

| CHO-K1 | ETA | Calcium Mobilization | Endothelin-1 | IC50 | 75 |

| HEK293 | ETB | IP-One Accumulation | Endothelin-1 | IC50 | 800 |

Note: The data in this table is illustrative and based on findings for structurally similar compounds, not this compound itself.

Biophysical Techniques for Ligand-Target Interaction Analysis

Isothermal Titration Calorimetry (ITC) could be used to directly measure the heat changes upon binding of the compound to its target receptor. This would provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) is another powerful technique for studying the kinetics of ligand-target interactions. In an SPR experiment, the target receptor is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding and dissociation of the compound are monitored in real-time, allowing for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

These biophysical techniques provide a more detailed understanding of the molecular interactions driving the binding event and can be invaluable in the optimization of lead compounds.

Biological Target Identification and Validation in the Context of 5 Bromo 2 2 Chlorophenyl Pyrimidine Research

Proteomics-Based Target Deconvolution Strategies

Target deconvolution in the post-genomic era heavily relies on proteomics, which allows for the large-scale study of proteins. These unbiased, "probe-free" methods aim to identify the molecular targets of a compound by observing changes across the proteome upon treatment, without requiring chemical modification of the compound itself. This approach is critical for identifying direct and indirect targets and understanding the broader cellular response. nih.govnih.gov

Key proteomics-based strategies include:

Thermal Proteome Profiling (TPP): This method is based on the principle that when a small molecule binds to its protein target, it typically increases the protein's thermal stability. In a TPP experiment, cell lysates or intact cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified using mass spectrometry. Target proteins will show a shift in their melting temperature compared to untreated controls.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. In a competitive ABPP experiment, cell lysates are pre-incubated with a compound like 5-Bromo-2-(2-chlorophenyl)pyrimidine. An activity-based probe for a suspected enzyme class is then added. If the compound binds to the target enzyme, it will block the binding of the probe, leading to a decreased signal for that protein, which can be quantified by mass spectrometry. researchgate.net This helps to identify the enzyme family and specific members that the compound interacts with.

Table 1: Comparison of Proteomics-Based Target Deconvolution Strategies

| Strategy | Principle | Compound Modification Required? | Key Output |

|---|---|---|---|

| Thermal Proteome Profiling (TPP) | Ligand binding alters protein thermal stability. | No | Change in protein melting temperature for target(s). |

| Activity-Based Protein Profiling (ABPP) | Compound competes with a reactive probe for enzyme active sites. | No | Reduced probe labeling of target enzyme(s). |

Chemical Proteomics and Affinity-Based Probes

Chemical proteomics offers a more direct approach to target identification by using a modified version of the small molecule as a "bait" to capture its binding partners. nih.gov For this compound, this would involve synthesizing an analogue that incorporates a linker and a reactive group, creating an affinity-based probe. nih.gov

The core components of such a probe are:

Recognition Element: The core this compound scaffold, responsible for binding to the target protein.

Linker: A chain of atoms connecting the recognition element to a reactive group and/or reporter tag. Its design is crucial to avoid disrupting the compound's binding affinity.

Reactive Group: A functional group, often a photo-activatable one like a diazirine or benzophenone, that forms a covalent bond with the target protein upon stimulation (e.g., with UV light). nih.govwhiterose.ac.uk

Reporter Tag: A terminal group, such as biotin or an alkyne, that allows for the enrichment and identification of the probe-protein complex. nih.gov

The general workflow involves treating cell lysates or intact cells with the probe, triggering the covalent cross-linking, lysing the cells, and then using the reporter tag (e.g., streptavidin beads for a biotin tag) to pull down the covalently linked proteins. nih.gov These captured proteins are then identified using mass spectrometry. This approach was successfully used for a class of pyrido[2,3-d]pyrimidine inhibitors, where an immobilized ligand was used as an affinity probe to identify over 30 human protein kinase targets. nih.govresearchgate.net

Table 2: Components of an Affinity-Based Chemical Probe

| Component | Function | Example for this compound |

|---|---|---|

| Recognition Element | Binds specifically to the biological target. | The this compound molecule itself. |

| Linker | Spatially separates the recognition element from the tag. | Polyethylene glycol (PEG) chain. |

| Reactive Group | Forms a covalent bond with the target protein. | Diazirine, Benzophenone. |

| Reporter Tag | Enables enrichment and detection of the probe-protein complex. | Biotin, Alkyne (for click chemistry). |

Genetic Validation of Proposed Biological Targets In Vitro

Once potential targets are identified through proteomic or chemical proteomic screens, it is essential to validate that they are responsible for the compound's observed biological effects. Genetic validation techniques provide this confirmation by directly manipulating the expression of the target gene. nih.gov

Common in vitro genetic validation methods include:

RNA Interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to specifically degrade the mRNA of the target protein, leading to a temporary "knockdown" of its expression. If the knockdown of the protein phenocopies the effect of treatment with this compound, it provides strong evidence that the protein is a relevant target.

CRISPR-Cas9 Gene Editing: This powerful tool allows for the permanent "knockout" of the gene encoding the target protein. tandfonline.com Creating a cell line that lacks the target protein can definitively test its role. If this knockout cell line becomes resistant to the effects of the compound, it validates the protein as the primary target. For instance, a CRISPR-based screen was successfully used to identify and validate STING as the target of a small molecule agonist. acs.org

Table 3: Overview of In Vitro Genetic Validation Methods

| Method | Mechanism | Effect on Target | Purpose |

|---|---|---|---|

| RNA Interference (RNAi) | Induces degradation of target mRNA. | Transient Knockdown | Phenocopies compound effect by reducing target protein levels. |

| CRISPR-Cas9 | Creates double-strand breaks in DNA, leading to gene disruption. | Permanent Knockout | Confers resistance to the compound by eliminating the target protein. |

Structural Biology Approaches for Target Characterization

After a target has been identified and genetically validated, structural biology techniques can provide atomic-level detail of the interaction between the compound and the protein. This information is invaluable for confirming direct binding and for guiding the rational design of more potent and selective analogues.

The primary methods used are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing a more dynamic picture of the binding event. Techniques like Saturation Transfer Difference (STD)-NMR or Chemical Shift Perturbation (CSP) can identify which parts of the compound are in close contact with the protein and map the binding site on the protein's surface.

These structural studies confirm that the compound physically engages the target and elucidate the specific molecular interactions that drive its affinity and selectivity. nih.govresearchgate.net

Table 4: Comparison of Structural Biology Techniques

| Technique | Sample State | Information Provided | Key Requirements |

|---|---|---|---|

| X-ray Crystallography | Solid (Crystal) | High-resolution 3D structure of the protein-ligand complex. | High-purity protein; well-diffracting crystals. |

| NMR Spectroscopy | Solution | Dynamic information on binding, identification of binding site, and solution structure. | High-purity, soluble protein; isotopic labeling often required. |

Structure Activity Relationship Sar Studies of 5 Bromo 2 2 Chlorophenyl Pyrimidine Analogues

Design and Synthesis of Structural Analogues for SAR Probing

The exploration of the SAR for the 5-Bromo-2-(2-chlorophenyl)pyrimidine scaffold necessitates the synthesis of a diverse library of structural analogues. A common and effective strategy begins with a versatile precursor, such as 5-bromo-2,4-dichloropyrimidine (B17362), which allows for sequential and regioselective introduction of various substituents. nih.govnih.gov

The synthetic approach generally involves multi-step reactions. For instance, the C4 chlorine atom is typically more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 chlorine. This reactivity difference can be exploited to first introduce a substituent at the 4-position by reacting 5-bromo-2,4-dichloropyrimidine with a nucleophile, such as an amine or a piperazine (B1678402) derivative, often in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). acs.org

Following the substitution at C4, the remaining chlorine at the C2 position can be replaced. In the context of synthesizing analogues of this compound, this step would involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling, with (2-chlorophenyl)boronic acid. acs.org This method allows for the introduction of the desired 2-chlorophenyl group. To probe the SAR of this part of the molecule, a variety of substituted phenylboronic acids can be used to explore the effects of different substituents on the phenyl ring.

A generalized synthetic scheme is outlined below:

Step 1: Initial Nucleophilic Substitution. 5-bromo-2,4-dichloropyrimidine is treated with a primary or secondary amine (R¹R²NH) to selectively displace the C4 chloride, yielding 5-bromo-2-chloro-N-substituted-pyrimidin-4-amine analogues.

Step 2: Suzuki-Miyaura Cross-Coupling. The intermediate from Step 1 is then coupled with a substituted arylboronic acid (Ar-B(OH)₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base to install the aryl group at the C2 position. acs.org

This systematic approach enables the creation of a matrix of compounds, varying the substituents at both the C2 (the phenyl ring) and C4 positions of the pyrimidine (B1678525) core, providing a robust collection of analogues for comprehensive SAR probing.

Positional and Substituent Effects on Biological Activity In Vitro

The biological activity of 2-phenylpyrimidine (B3000279) analogues is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings. In vitro assays are essential for quantifying these effects, typically by measuring the half-maximal inhibitory concentration (IC₅₀) against a specific biological target or a cancer cell line.

Studies on related pyrimidine series have generated key SAR insights that are applicable to the this compound scaffold:

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring can drastically alter target engagement. For example, in a series of 3-(pyrimidin-4-yl)-2-phenylpyrazolo[1,5-a]pyridines with antiviral activity, the substitution pattern on the 2-phenyl ring was a critical determinant of potency against herpes simplex virus 1 (HSV-1) and HSV-2. bohrium.com For a series of pyrimidine-5-carbonitrile derivatives evaluated as anti-proliferative agents, compounds bearing a 4-chlorophenyl or 4-methoxyphenyl (B3050149) moiety at the C2 position showed potent inhibitory activity against the VEGFR-2 kinase. researchgate.net This suggests that modifications to the chloro-substituent on the phenyl ring of the title compound, or the introduction of additional groups, could significantly modulate biological activity.

Substituents on the Pyrimidine Ring: The 5-bromo substituent is a key feature. Halogen atoms, particularly bromine, can form halogen bonds with protein residues, potentially enhancing binding affinity. bohrium.com Furthermore, the bromine atom serves as a synthetic handle for further diversification via cross-coupling reactions. Studies on 5-halopyrimidines have demonstrated their potential as radiation-sensitizing agents, indicating the importance of this position. bohrium.com Modifications at other positions, such as C4 and C6, also have a profound impact. For instance, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the nature of the amino group at C4 was crucial for anti-cancer activity. rsc.org

The following table summarizes representative data from studies on related pyrimidine analogues, illustrating the impact of substitutions on biological activity.

| Compound Series | Key Substitutions | Target/Cell Line | In Vitro Activity (IC₅₀) | Reference |

| Pyrazolo[1,5-a]pyrimidines | 2-phenyl, 7-(4-methoxyphenyl) | HeLa Cells | 7.8 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 2-phenyl, 7-(4-fluorophenyl) | Huh-7 Cells | 6.3 µM | nih.gov |

| Pyrimidine-5-carbonitriles | 2-(4-chlorophenyl), 4-(piperazin-1-yl) | VEGFR-2 | 0.53 µM | researchgate.net |

| Pyrimidine-5-carbonitriles | 2-(4-methoxyphenyl), 4-(piperazin-1-yl) | VEGFR-2 | 0.61 µM | researchgate.net |

| Pyrido[3,2-d]pyrimidines | 2-(3-hydroxyphenyl), 4-morpholino, 7-chloro | PI3Kα | 5 nM | wjarr.com |

| Pyrido[3,2-d]pyrimidines | 2-(3-hydroxyphenyl), 4-morpholino, 7-methyl | PI3Kα | 3 nM | wjarr.com |

This data underscores the principle that small changes to the periphery of the pyrimidine scaffold can lead to significant variations in potency, providing a clear rationale for the synthesis of diverse analogues.

Stereochemical Influences on Target Binding and Efficacy In Vitro

Stereochemistry plays a paramount role in the interaction between a small molecule and its biological target. For analogues of this compound, stereochemical considerations can arise from two primary sources: traditional point chirality in substituents and axial chirality (atropisomerism) around the C2-phenyl bond.

Atropisomerism: The bond connecting the pyrimidine C2 atom and the C1' atom of the 2-chlorophenyl ring is a σ-bond. Rotation around this bond can be hindered by the presence of bulky substituents at the ortho positions of the phenyl ring (the chloro group) and adjacent positions on the pyrimidine ring. nih.gov If this rotational barrier is large enough, the molecule can exist as a pair of stable, non-interconverting enantiomers known as atropisomers. bohrium.comorientjchem.org These atropisomers are non-superimposable mirror images and can exhibit significantly different biological activities, as they will present different three-dimensional shapes to the chiral environment of a protein's binding site. orientjchem.org Even in cases where the atropisomers interconvert rapidly (class 1 atropisomers), the molecule typically binds to its target in a single, preferred conformation. nih.gov Therefore, understanding the energetic barrier to rotation and the preferred binding conformation is critical for rational drug design.

Point Chirality: Chirality can also be introduced by incorporating stereocenters into substituents attached to the pyrimidine core, for example, at the C4 position. The synthesis of chiral acyclic nucleoside analogues, where a chiral side chain is attached to a pyrimidine base, has shown that the stereochemistry of this chain is crucial for antiviral activity. nih.gov Similarly, the synthesis of chiral pyrimidine Mannich bases demonstrated that different enantiomers can possess varying levels of antitumor activity. rsc.org This differential activity arises because the precise spatial arrangement of functional groups is critical for optimal interaction with amino acid residues in the target's binding pocket. One enantiomer may form key hydrogen bonds or hydrophobic interactions that the other cannot, leading to a significant difference in binding affinity and efficacy.

Fragment-Based Drug Discovery (FBDD) Insights for Pyrimidine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight molecules, or "fragments" (typically ≤300 Da), for weak but efficient binding to a biological target. nih.gov Once a fragment hit is identified and its binding mode is characterized (often by X-ray crystallography or NMR spectroscopy), it is optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. nih.gov

The pyrimidine scaffold is well-suited for FBDD for several reasons:

Privileged Structure: Pyrimidine is a common motif in known drugs and natural products, suggesting it is a "privileged" scaffold that can interact with a wide range of biological targets. nih.gov

Synthetic Tractability: The chemistry of pyrimidine is well-established, allowing for the straightforward synthesis of a diverse fragment library and subsequent elaboration of hits. nih.gov

Vectorial Elaboration: A simple pyrimidine fragment can be grown or elaborated in multiple directions (vectors) from its various positions (e.g., C2, C4, C5, C6) to explore the binding pocket of a target protein.

A study targeting Mycobacterium tuberculosis Dihydrofolate Reductase (DHFR) successfully employed a fragment-merging strategy. Researchers designed compounds by merging a traditional pyrimidine-based antifolate scaffold with a previously identified fragment hit, resulting in compounds with sub-micromolar affinities. orientjchem.org This demonstrates how a simple pyrimidine core can serve as an anchor or starting point. The this compound structure itself can be deconstructed into fragments, such as a bromopyrimidine fragment and a chlorophenyl fragment, which could be individually screened and then linked to generate the final lead.

De Novo Design Principles Guided by SAR

De novo design involves the computational creation of novel molecular structures tailored to the binding site of a specific biological target. Unlike traditional virtual screening, which searches existing compound libraries, de novo design algorithms build molecules atom-by-atom or fragment-by-fragment, guided by the steric and electronic properties of the target's active site.

Structure-Activity Relationship (SAR) data from existing analogues is invaluable for guiding and refining de novo design processes. Key insights from SAR studies, such as:

Identifying which positions on the pyrimidine scaffold tolerate bulky substituents.

Determining the optimal electronic properties (e.g., hydrogen bond donors/acceptors) for the phenyl ring substituents.

Understanding the conformational constraints, such as the preference for a specific atropisomeric state.

This information can be used to set rules and constraints for the design algorithms, ensuring that the computationally generated molecules are not only predicted to bind well but are also synthetically feasible and possess drug-like properties.

An innovative approach that blends synthesis and design principles is the "deconstruction-reconstruction" strategy. nih.gov This method involves chemically opening the pyrimidine ring of a complex molecule to form a more malleable intermediate (an iminoenamine). This intermediate can then be reacted with various partners to "reconstruct" a new, diversified pyrimidine core or even a different heterocyclic system. This allows for late-stage diversification of advanced drug candidates in ways that would be difficult to achieve through traditional functional group modification, providing a powerful tool for SAR exploration. nih.gov Such strategies, informed by an initial understanding of a compound's SAR, can accelerate the discovery of novel analogues with improved properties.

Computational and Theoretical Chemistry Applications to 5 Bromo 2 2 Chlorophenyl Pyrimidine

Molecular Docking and Scoring Function Analysis of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is crucial in drug design for understanding how a ligand, such as 5-Bromo-2-(2-chlorophenyl)pyrimidine, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring each conformation to estimate the binding affinity.

The primary objectives of docking studies are to achieve an accurate structural model and a correct prediction of activity. scispace.com For this compound, molecular docking could be employed to screen a variety of potential protein targets, such as kinases, which are often modulated by pyrimidine-based compounds. nih.govbiomedicineonline.org The scoring functions used in docking algorithms calculate a score that represents the binding free energy of the ligand-target complex. A lower docking score generally indicates a more favorable binding interaction.

For instance, in a hypothetical docking study of this compound against a kinase target, the scoring function would evaluate factors like hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and amino acid residues in the binding pocket. The results can reveal key interactions, such as hydrogen bonding between the pyrimidine (B1678525) nitrogens and the protein backbone or hydrophobic interactions involving the chlorophenyl and bromo substituents.

Table 1: Example of Molecular Docking Scores for Pyrimidine Derivatives Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.5 | MET-769, LYS-720 |

| Analogue 1 (without Bromo group) | -7.9 | MET-769 |

| Analogue 2 (with 4-chlorophenyl) | -8.2 | MET-769, LEU-820 |

Note: This data is illustrative and intended to represent typical results from a molecular docking study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations model the atomic and molecular motion over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of both the ligand and the target, as well as the stability of their interaction. nih.gov

For the this compound-protein complex identified through docking, an MD simulation could validate the stability of the predicted binding pose. nih.gov The simulation would track the movements of the ligand within the binding site over a period of nanoseconds or even microseconds. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. A successful docking is often considered when the docked ligand shows an RMSD value of less than 2.0 Å compared to a crystallographic ligand. scispace.com

MD simulations can also be used to calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), providing a more accurate estimation of binding affinity than docking scores alone. scispace.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. plu.mx For this compound, these calculations can provide valuable information about its electronic structure, chemical reactivity, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining the molecule's electronic and optical properties. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding and predicting how the molecule will interact with other molecules, including biological targets.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated to predict the reactive sites of the molecule.

These calculations can help in understanding the intrinsic properties of this compound that contribute to its biological activity and can guide the design of new analogues with improved electronic characteristics. researchgate.net

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: This data is illustrative and represents typical outputs from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchpublish.comnih.gov If a set of analogues of this compound with experimentally determined biological activities were available, a QSAR model could be developed.

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties. Statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchpublish.comnih.gov

A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Provide insights into the structural features that are important for activity.

Guide the design of more potent analogues.

For example, a QSAR study might reveal that the presence of an electronegative atom at a specific position negatively impacts inhibitory activity, suggesting that substituting it with a less electronegative group could enhance the compound's potency. researchpublish.com

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than traditional high-throughput screening.

Starting with this compound as a hit compound, virtual screening could be used to find novel analogues with potentially improved properties. This can be done through two main approaches:

Structure-based virtual screening (SBVS): This method uses the 3D structure of the biological target. Large compound databases are docked into the binding site of the target, and the top-scoring compounds are selected for further investigation.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this method relies on the knowledge of other molecules that bind to it. A model, such as a pharmacophore model, is built based on the structural features of known active ligands like this compound. This model is then used to search for other molecules with similar features.

These methodologies can rapidly identify a manageable number of promising candidates from vast chemical libraries for subsequent experimental testing.

Cheminformatics Approaches in Pyrimidine Research

Cheminformatics encompasses the use of computational and informational techniques to solve a range of problems in the field of chemistry. In the context of pyrimidine research, cheminformatics plays a vital role in managing, analyzing, and modeling chemical and biological data. nih.gov

Key applications of cheminformatics for a compound like this compound include:

Chemical Database Management: Storing and retrieving information about the compound, its analogues, synthetic routes, and biological data.

Similarity and Diversity Analysis: Comparing the structural similarity of this compound to other known compounds to predict its properties or identify novel scaffolds.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This is crucial for evaluating its drug-likeness and potential for further development. Tools like Lipinski's Rule of Five are often used for an initial assessment. nih.gov

Library Design: Designing focused libraries of pyrimidine derivatives for synthesis and screening, ensuring chemical diversity and coverage of the desired chemical space.

These cheminformatics approaches are integral to modern drug discovery pipelines, enabling more efficient and data-driven research. nih.gov

Medicinal Chemistry Perspectives on 5 Bromo 2 2 Chlorophenyl Pyrimidine Scaffold Optimization

Lead Optimization Strategies for Enhanced Potency and Selectivity In Vitro

Lead optimization is a critical phase in drug discovery that aims to enhance the potency and selectivity of a lead compound. For the 5-bromo-2-(2-chlorophenyl)pyrimidine scaffold, structure-activity relationship (SAR) studies are pivotal. These studies systematically modify the core structure to identify key interactions with the biological target.

One common strategy involves the exploration of substituents at various positions on both the pyrimidine (B1678525) and the phenyl rings. For instance, in the development of Aurora kinase inhibitors, modifications on the phenyl ring of a related pyrimidine scaffold demonstrated that the introduction of polar substituents at the para-position was critical for potent activity. nih.gov While the this compound scaffold has a chloro group at the ortho-position, further substitutions could be explored to enhance potency. For example, the addition of small, electron-withdrawing groups might improve target engagement through increased hydrogen bonding or dipole interactions.

The bromine atom at the 5-position of the pyrimidine ring is another key site for modification. Halogens can form halogen bonds, which are non-covalent interactions that can contribute to binding affinity. In the context of endothelin receptor antagonists, a 5-bromo substituent on a pyrimidine ring was shown to improve affinity for the target receptors. acs.orgacs.org

The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on in vitro potency based on established medicinal chemistry principles.

| Modification | Rationale | Predicted In Vitro Outcome |

| Addition of a para-amino group to the phenyl ring | Introduce a hydrogen bond donor to interact with the target protein. | Increased potency |

| Replacement of the 5-bromo with a 5-cyano group | Introduce a polar group capable of hydrogen bonding. | Potentially altered selectivity profile |

| Addition of a methyl group at the 4-position of the pyrimidine ring | Explore steric effects in the binding pocket. | May increase or decrease potency depending on the target |

Bioisosteric Replacements in Pyrimidine Derivatives

Bioisosteric replacement is a strategy used to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.gov For the this compound scaffold, bioisosteric replacements can be considered for both the halogen substituents and the core rings.

The bromine atom at the 5-position could be replaced by other groups of similar size and electronegativity. For example, a trifluoromethyl group (CF3) can be a bioisostere for a bromine atom. This substitution can influence the electronic properties of the pyrimidine ring and potentially enhance metabolic stability.

The 2-chlorophenyl moiety can also be a target for bioisosteric replacement. A common strategy is to replace a phenyl ring with a heteroaromatic ring, such as pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This can alter the compound's polarity, solubility, and potential for pi-stacking interactions within the target's binding site. For instance, replacing the 2-chlorophenyl ring with a 2-chloropyridyl ring could introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to new interactions with the target and improved potency.

The table below provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale |

| 5-Bromo | 5-Trifluoromethyl | Enhance metabolic stability and alter electronic properties. |

| 2-Chlorophenyl | 2-Chloropyridyl | Introduce a hydrogen bond acceptor to improve target binding. |

| Pyrimidine | Pyridazine | Modify the core scaffold to alter ADMET properties. |

Strategies for Modulating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties In Vitro

The ADMET properties of a drug candidate are crucial for its success. In vitro assays are essential for the early assessment and optimization of these properties.

Metabolic stability is a key parameter that influences the in vivo half-life and oral bioavailability of a drug. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess this. The this compound scaffold may be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. cambridgemedchemconsulting.com

Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile sites. For example, if the phenyl ring is found to be a site of metabolism, the introduction of a fluorine atom can block this metabolic pathway. The pyrimidine ring itself can also be a site of metabolism, and strategic modifications, such as the introduction of a methyl group, can enhance stability.

Permeability across biological membranes is critical for oral absorption and distribution to the target tissues. In vitro models, such as the Caco-2 cell permeability assay, are used to predict in vivo intestinal absorption. The lipophilicity of the this compound scaffold, influenced by the two halogen atoms, will play a significant role in its permeability.

Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization

In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are metrics used to assess the quality of a lead compound and to guide its optimization. core.ac.uksciforschenonline.org

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as the change in Gibbs free energy of binding divided by the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a smaller number of atoms.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.orgresearchgate.net It is calculated as pIC50 (or pKi) - logP. A higher LLE value is preferred, as it suggests that the compound's potency is not solely due to its lipophilicity, which can be associated with undesirable ADMET properties. wikipedia.org

During the optimization of a scaffold like this compound, these metrics can be used to track the quality of the modifications. For example, if a modification increases potency but also significantly increases lipophilicity, the LLE may not improve or could even decrease, signaling a potentially unfavorable optimization path.

The following table shows hypothetical data for a series of analogs based on the this compound scaffold, illustrating the use of LE and LLE in lead optimization.

| Compound | pIC50 | logP | Heavy Atoms | LLE (pIC50 - logP) |

| Lead Compound | 6.5 | 3.5 | 18 | 3.0 |

| Analog 1 | 7.2 | 3.8 | 20 | 3.4 |

| Analog 2 | 7.5 | 4.5 | 22 | 3.0 |

| Analog 3 | 7.8 | 3.6 | 21 | 4.2 |

In this hypothetical example, Analog 3 would be considered the most promising for further development, as it shows a significant improvement in potency with a favorable LLE, indicating that the gain in potency is not solely driven by an increase in lipophilicity.

Chemical Biology Applications of 5 Bromo 2 2 Chlorophenyl Pyrimidine As a Research Tool

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential for the study of biological systems, enabling the selective modulation and visualization of specific proteins and pathways. The development of such probes often relies on a parent scaffold that can be readily functionalized. The structure of 5-Bromo-2-(2-chlorophenyl)pyrimidine, featuring a reactive bromo and chloro substituent, theoretically presents opportunities for derivatization to create a library of compounds for biological screening.

The bromine atom at the 5-position and the chlorine atom at the 2-position of the pyrimidine (B1678525) ring can be selectively targeted in various cross-coupling and nucleophilic substitution reactions. This would allow for the introduction of reporter tags (such as fluorophores or biotin) or reactive groups for covalent modification of biological targets. However, to date, there is no specific information in the peer-reviewed literature detailing the synthesis and application of chemical probes derived directly from this compound.

Use in Phenotypic Screening for Novel Target Identification

Phenotypic screening is a powerful approach in drug discovery and chemical biology, where compounds are tested for their ability to induce a specific cellular phenotype without a priori knowledge of the molecular target. Compounds identified in such screens, known as "hits," can then be used to identify novel biological targets and pathways.

While libraries of diverse small molecules are routinely used in phenotypic screens, there is no published evidence to suggest that this compound has been included in such screening decks or has emerged as a hit from a phenotypic screen. The potential for this compound or its derivatives to elicit a specific cellular response remains an open question for future investigation.

Photochemical Approaches in Pyrimidine Chemical Biology

Photochemical methods in chemical biology offer precise spatiotemporal control over the activation of molecular probes and drugs. The pyrimidine ring system can exhibit photochemical reactivity, which has been exploited in various applications, including photolabeling and photouncaging.

The inherent photochemical properties of this compound have not been characterized in the scientific literature. Consequently, its potential application in photochemical biology, for instance as a photo-crosslinker to identify protein-protein interactions or as a photoremovable protecting group, is purely speculative at this time.

Advanced Analytical and Spectroscopic Methodologies for Characterizing 5 Bromo 2 2 Chlorophenyl Pyrimidine and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. researchgate.net For "5-Bromo-2-(2-chlorophenyl)pyrimidine," ¹H and ¹³C NMR spectra provide definitive confirmation of its constitution by revealing the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) and chlorophenyl rings. The protons on the pyrimidine ring, typically found at characteristic chemical shifts, would confirm the substitution pattern. chemicalbook.com Similarly, the aromatic protons of the 2-chlorophenyl group would appear as a complex multiplet, with their specific shifts and coupling patterns confirming the ortho-chloro substitution.

¹³C NMR spectroscopy complements the proton data by providing signals for every carbon atom in the molecule, including the quaternary carbons. The chemical shifts for the carbon atoms directly bonded to bromine, chlorine, and the nitrogen atoms of the pyrimidine ring are particularly diagnostic. nih.gov Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, solidifying the structural assignment.

Beyond structural elucidation, NMR is a powerful method for studying binding interactions with target macromolecules, such as proteins. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of the ligand are in close contact with the receptor and map the binding site, providing valuable insights for structure-based drug design.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in this compound Note: These are representative values based on similar pyrimidine structures. Actual values may vary depending on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C4-H/C6-H | 8.5 - 9.0 | 158 - 162 |

| Pyrimidine C5-Br | - | 110 - 120 |

| Pyrimidine C2 | - | 160 - 165 |

| Chlorophenyl C1' | - | 135 - 140 |

| Chlorophenyl C2'-Cl | - | 130 - 135 |

| Chlorophenyl C3'-H | 7.3 - 7.6 | 128 - 132 |

| Chlorophenyl C4'-H | 7.3 - 7.6 | 127 - 131 |

| Chlorophenyl C5'-H | 7.3 - 7.6 | 126 - 130 |

| Chlorophenyl C6'-H | 7.7 - 8.0 | 130 - 134 |

Mass Spectrometry (MS) for Metabolite Identification and Quantitative Analysis In Vitro

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis. researchgate.net For "this compound," high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming its elemental composition. The isotopic pattern resulting from the presence of bromine and chlorine atoms serves as a unique signature for identifying the compound and its metabolites in complex biological samples. researchgate.net

In drug discovery, MS, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone of metabolic studies. nih.gov In vitro incubation of the parent compound with liver microsomes or other enzyme systems allows for the identification of potential metabolites. Common metabolic transformations for a compound like this may include oxidation (hydroxylation) of the aromatic rings or dehalogenation. The resulting metabolites can be identified by the characteristic mass shifts from the parent drug.

LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices. nih.gov A specific analytical method can be developed to measure the concentration of "this compound" in samples from in vitro experiments, such as cell permeability or metabolic stability assays. This is achieved using multiple-reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov

Table 2: Potential In Vitro Metabolites of this compound and their Expected Mass Shifts

| Parent Compound | Potential Metabolic Reaction | Product | Expected Mass Change (Da) |

| This compound | Monohydroxylation | Hydroxylated derivative | +16 |

| This compound | Debromination | De-bromo derivative | -79 |

| This compound | Dechlorination | De-chloro derivative | -35 |

| This compound | Glucuronidation (of hydroxylated metabolite) | Glucuronide conjugate | +176 |

X-ray Crystallography for Ligand-Target Co-crystal Structures

X-ray crystallography provides atomic-level, three-dimensional structural information about how a ligand binds to its target protein. nih.gov Obtaining a co-crystal structure of "this compound" bound to its biological target is a primary goal in structure-based drug design. This technique involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal to determine the electron density map and, subsequently, the precise position of every atom.

The resulting co-crystal structure would reveal the specific binding mode of the compound, including the key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. nih.govpnas.org For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the aromatic rings could engage in π-π stacking or hydrophobic interactions within the target's binding pocket. The positions of the bromo and chloro substituents would be precisely defined, helping to rationalize their contribution to binding affinity and selectivity. This detailed structural information is invaluable for optimizing the lead compound to improve its potency and other pharmacological properties. acs.org

Table 3: Representative Crystallographic Data for a Pyrimidine Derivative-Target Complex Note: This table presents hypothetical data based on typical values for small molecule-protein co-crystals, as a specific structure for the title compound may not be publicly available.

| Parameter | Value |

| PDB Code | N/A |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c in Å) | 50.2, 85.5, 110.8 |

| Resolution (Å) | 1.9 |

| R-work / R-free | 0.18 / 0.22 |

| Key Ligand-Target Interactions | Hydrogen bond from pyrimidine N1 to Lys122; Pi-stacking between chlorophenyl ring and Phe210 |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. nih.gov It is widely applied in drug discovery to measure the kinetics of a drug candidate binding to its target. youtube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. A solution containing "this compound" (the analyte) is then flowed over the surface. criver.com

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected and recorded as a response signal over time in a sensorgram. criver.com From this data, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff) can be determined. The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. Understanding the binding kinetics, particularly the residence time (1/kₔ) of a compound on its target, can be more predictive of clinical efficacy than affinity alone. criver.com

Table 4: Representative SPR Kinetic Data for a Pyrimidine Inhibitor Note: The values are illustrative of a typical small molecule-protein interaction.

| Analyte Concentration (nM) | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₗ) (nM) |

| 1.0 - 100 | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of all thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kₐ or its reciprocal, Kₗ), the binding stoichiometry (n), and the enthalpy change (ΔH). wikipedia.orgkhanacademy.org From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

In an ITC experiment, a solution of "this compound" is titrated into a sample cell containing the target protein. harvard.edu The instrument measures the minute temperature changes that occur upon binding. The resulting data provides a complete thermodynamic signature of the interaction, revealing the driving forces behind the binding event. csic.es For example, a favorable (negative) enthalpy change suggests strong hydrogen bonding or van der Waals interactions, while a favorable (positive) entropy change often points to the release of ordered water molecules from the binding site (the hydrophobic effect). khanacademy.org This information is critical for lead optimization, as medicinal chemists can aim to improve affinity by favorably modifying either the enthalpic or entropic contributions to binding. nih.gov

Table 5: Thermodynamic Profile of a Ligand-Target Interaction Measured by ITC Note: This table presents a hypothetical but representative dataset for a small molecule binding to a protein.

| Parameter | Value |

| Stoichiometry (n) | 1.1 ± 0.1 |

| Binding Affinity (Kₐ) | 4.0 x 10⁷ M⁻¹ |

| Dissociation Constant (Kₗ) | 25 nM |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (TΔS) | +2.0 kcal/mol |

| Gibbs Free Energy (ΔG) | -10.5 kcal/mol |

Future Directions and Unexplored Avenues in 5 Bromo 2 2 Chlorophenyl Pyrimidine Research

Emerging Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

While traditional cross-coupling and condensation reactions are effective, new synthetic methods are continually being developed to improve efficiency, sustainability, and access to novel chemical space. A deconstruction-reconstruction strategy for pyrimidine diversification is an emerging approach that allows for the conversion of pyrimidine-containing compounds into various other nitrogen heteroaromatics. nih.gov Such strategies could be applied to complex derivatives of 5-Bromo-2-(2-chlorophenyl)pyrimidine to rapidly generate diverse molecular scaffolds. Furthermore, advancements in C-H activation and flow chemistry are likely to provide more direct and scalable routes to pyrimidine derivatives.

Exploration of Novel Biological Targets for Academic Inquiry

The broad biological activity of pyrimidines suggests that their potential is not limited to well-established targets like kinases. gsconlinepress.com Future research should explore the activity of this compound and its derivatives against a wider range of biological targets. This could include enzymes involved in metabolic diseases, protein-protein interactions that are difficult to target with traditional small molecules, and targets in neglected tropical diseases. The pyrimidine scaffold has shown potential in developing inhibitors for EGFR, which is crucial in many human cancers. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Development of Advanced In Vitro Models for Mechanistic Studies

To better understand the mechanism of action of bioactive pyrimidine derivatives, more sophisticated in vitro models are needed. Three-dimensional (3D) cell cultures, such as spheroids and organoids, more accurately mimic the in vivo environment than traditional 2D cell cultures. These models can provide more relevant data on the efficacy and potential toxicity of new compounds. Additionally, the use of CRISPR-based genetic screening can help to identify the specific cellular targets of bioactive pyrimidine derivatives.

Collaborative Research Frameworks for Accelerating Pyrimidine-Based Discoveries

The full potential of pyrimidine chemistry will be best realized through collaborative efforts. Open-source platforms for sharing chemical data and biological screening results can help to avoid redundant research and accelerate the discovery of new applications for compounds like this compound. Collaborations between academic researchers, pharmaceutical companies, and experts in computational chemistry and biology will be essential for translating basic discoveries into tangible benefits for society.

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 283.96) .

- IR spectroscopy : Detects functional groups (e.g., C–Br stretch at 550–650 cm⁻¹) .

How do structural modifications to the pyrimidine ring affect biological activity?

Advanced Research Question

Substituents influence pharmacodynamics. For example:

- Chlorophenyl group : Enhances lipophilicity, improving membrane permeability for antimicrobial agents .

- Bromine position : Para-bromo substituents increase steric hindrance, altering enzyme-binding kinetics (e.g., kinase inhibition) .

- Methodology : Synthesize analogs (e.g., 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine) and assay activity via MIC (Minimum Inhibitory Concentration) or IC₅₀ .

How should researchers address contradictions in reported crystallographic data for halogenated pyrimidines?

Advanced Research Question

- Verify conditions : Compare data collection temperatures (e.g., 100 K vs. 298 K) affecting thermal parameters .

- Cross-validate methods : Use SC-XRD, powder XRD, and DFT to resolve discrepancies in bond lengths or angles .

- Check space groups : Ensure correct assignment (e.g., triclinic P1 vs. monoclinic P2₁/c) .

What synthetic routes are available for introducing functional groups at the 5-bromo position?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products